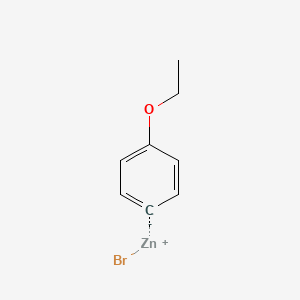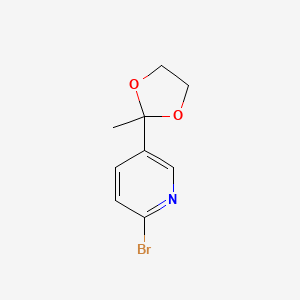
2,4-Dichlorophenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is bonded to a magnesium atom through a bromine atom. This compound is valuable in forming carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenylmagnesium bromide is typically prepared by reacting 2,4-dichlorobromobenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
2,4-Dichlorobromobenzene+Mg→2,4-Dichlorophenylmagnesium bromide
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halogens or other leaving groups in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ethers like THF or diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Preparation of biologically active compounds for drug discovery.
Medicine: Synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dichlorophenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Lacks chlorine substituents, making it less reactive in certain contexts.
3,4-Dichlorophenylmagnesium Bromide: Similar structure but with chlorine atoms in different positions, affecting reactivity and selectivity.
4-Chlorophenylmagnesium Bromide: Contains only one chlorine atom, leading to different reactivity patterns.
Uniqueness
2,4-Dichlorophenylmagnesium bromide is unique due to the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring. This substitution pattern influences its reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
Propiedades
IUPAC Name |
magnesium;1,3-dichlorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXGZKGCJYYFHM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)




![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)


![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B6360281.png)




